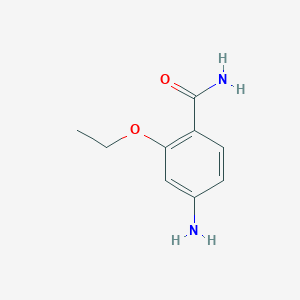

4-Amino-2-ethoxybenzamide

Übersicht

Beschreibung

4-Amino-2-ethoxybenzamide is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention similar compounds with slight variations in their chemical structure, such as 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid and 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate. These compounds are of interest due to their biological activities and potential applications in pharmaceuticals .

Synthesis Analysis

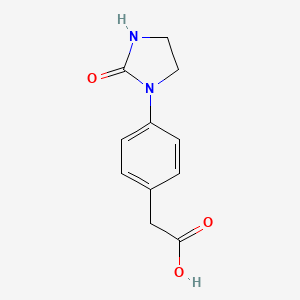

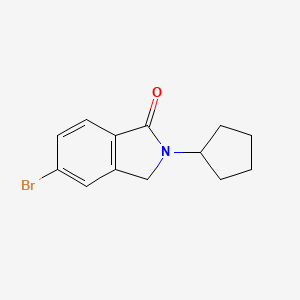

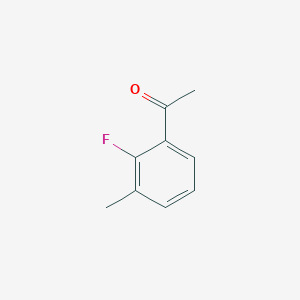

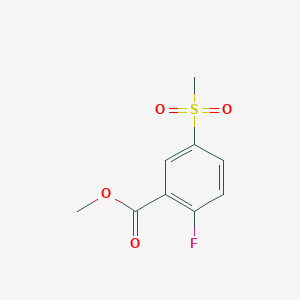

The synthesis of related compounds involves several steps, starting from simple precursors. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid begins with 4-amino-2-hydroxybenzoic acid, which undergoes methylation, thiocyanation, ethylation, and oxidation to yield the final product . Another example is the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, which is produced through acylation and catalytic hydrogenation, with high yields reported for each step . These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired modifications on the benzamide scaffold.

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are confirmed using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide information about the functional groups present and the overall molecular framework . The structural analysis is crucial for ensuring the correct synthesis of the compounds and for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their selectivity and the formation of specific functional groups. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves selective methylation, thiocyanation, and ethylation reactions, followed by oxidation to introduce the sulfonyl group . These reactions are carefully controlled to prevent unwanted side reactions and to maximize the yield of the desired product.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as density and refractive index, are studied to understand their behavior in different environments. For instance, the molar refractivity and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate are investigated in aqueous solutions containing sodium or lithium chloride. These properties are influenced by the concentration of the drug and the ionic strength of the solution, which can affect the drug's efficacy and stability .

Wissenschaftliche Forschungsanwendungen

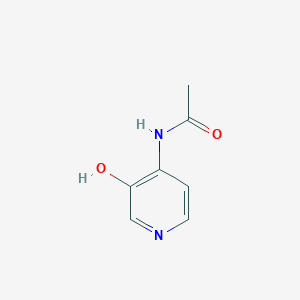

Gastroprokinetic Activity

4-Amino-2-ethoxybenzamide derivatives have been studied for their potential gastroprokinetic activity. Research indicates that compounds bearing this structure, particularly those with specific substitutions, show potent activity in enhancing gastric emptying. For instance, certain analogues of 4-amino-5-chloro-2-ethoxybenzamides exhibited significant gastroprokinetic activity, influencing the direction and efficiency of gastric emptying, a crucial aspect in treating certain gastrointestinal disorders (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995).

Antioxidant Activity

Amino-substituted benzamide derivatives, including those related to 4-Amino-2-ethoxybenzamide, have been examined for their antioxidant properties. These compounds can act as powerful antioxidants by scavenging free radicals. Electrochemical studies have shed light on their oxidation mechanisms, which is integral to understanding their potential as antioxidants (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Structural and Molecular Studies

4-Amino-2-ethoxybenzamide and its derivatives have been subjects in structural and molecular studies, including their crystalline forms and molecular interactions. For example, the study of 2-ethoxybenzamide revealed interesting insights into its crystal structure and the arrangement of its molecules, which can have implications for its physical properties and reactivity (Pagola & Stephens, 2009).

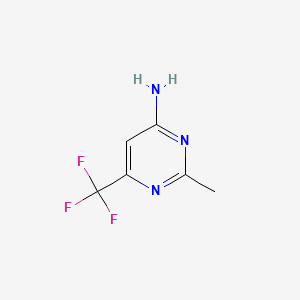

Potential in Gastrointestinal Therapeutics

Research into the synthesis and biological evaluation of new metabolites of mosapride related to 4-Amino-2-ethoxybenzamide has shown potential in developing effective gastroprokinetic agents. These studies involve exploring the pharmacological and pharmacokinetic profiles of such compounds, indicating their promise in treating gastrointestinal symptoms and improving quality of life (Yao, Li, Song, He, Liu, Zhao, & Wang, 2019).

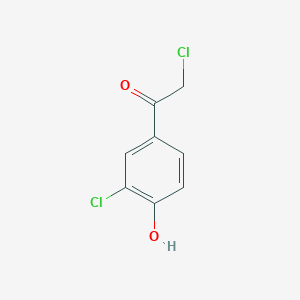

Drug Synthesis and Impurity Analysis

The synthesis and identification of impurities in drugs, including those related to 4-Amino-2-ethoxybenzamide, are crucial for pharmaceutical development and safety. Studies have been conducted on isolating and characterizing impurities in drugs like Repaglinide, which share structural similarities with 4-Amino-2-ethoxybenzamide, highlighting the importance of purity and quality control in drug manufacturing (Kancherla, Keesari, Alegete, Khagga, & Das, 2018).

Cardiotropic Action

New derivatives of 4-Amino-2-ethoxybenzamide have been studied for their cardiotropic action. Preclinical studies have been conducted to assess their pharmacological effects, toxicity, and potential mechanism of action, with findings suggesting a positive safety profile and pronounced cardiotropic effects, warranting further clinical trials (Ivkin & Karpov, 2022).

Melanin Synthesis

StimulationResearch has also explored the impact of 2-ethoxybenzamide, a related compound, on melanin synthesis in melanoma cells. Studies found that this compound significantly enhanced melanin synthesis and induced melanosome formation, providing insights into potential applications in dermatology and pigment-related disorders (Sato, Ando, Kobayashi, & Nishio, 2016).

Safety and Hazards

4-Amino-2-ethoxybenzamide may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting it in eyes, on skin, or on clothing .

Wirkmechanismus

Target of Action

4-Amino-2-ethoxybenzamide, also known as Ethenzamide , is a common analgesic and anti-inflammatory drug . It is used for the relief of fever, headaches, and other minor aches and pains

Result of Action

4-Amino-2-ethoxybenzamide is used for the relief of fever, headaches, and other minor aches and pains . This suggests that the molecular and cellular effects of the compound’s action result in the reduction of pain and inflammation.

Eigenschaften

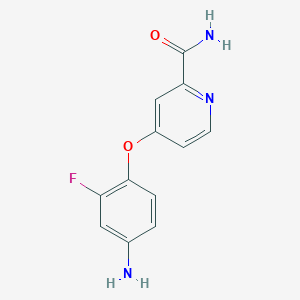

IUPAC Name |

4-amino-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJIBKWPYLFRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630188 | |

| Record name | 4-Amino-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-ethoxybenzamide | |

CAS RN |

2641-86-3 | |

| Record name | 4-Amino-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

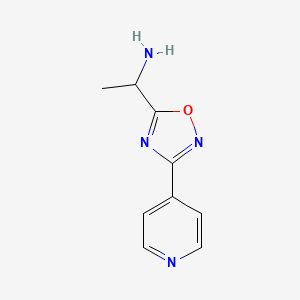

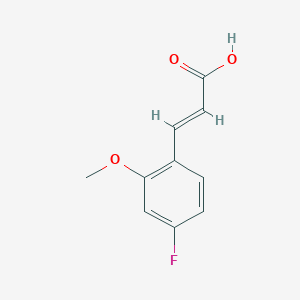

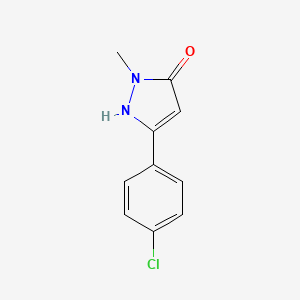

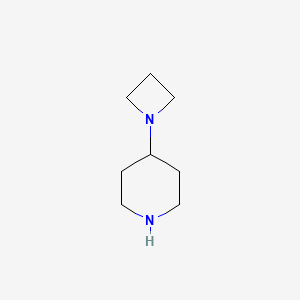

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Isopropoxyphenyl)propyl]amine](/img/structure/B1323033.png)

![1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine](/img/structure/B1323046.png)